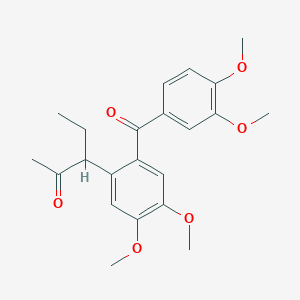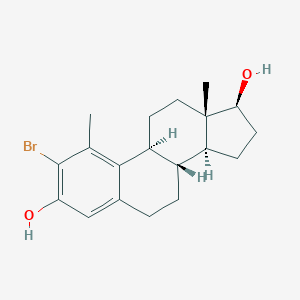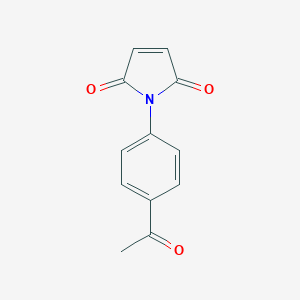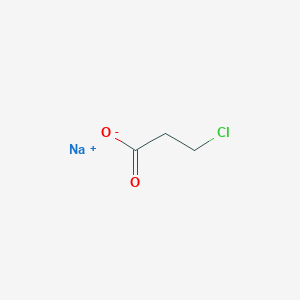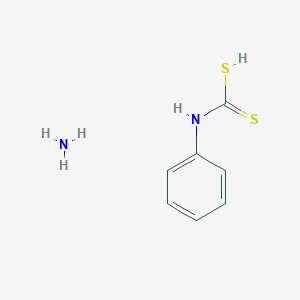
Ammonium phenyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium phenyldithiocarbamate (APDC) is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and has a pungent odor. APDC has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biochemistry.
Mechanism Of Action
Ammonium phenyldithiocarbamate forms stable complexes with metal ions by coordinating with the lone pair of electrons on the nitrogen atom and the sulfur atom. The formation of these complexes can be detected through various analytical techniques, including UV-Vis spectroscopy, atomic absorption spectroscopy, and inductively coupled plasma mass spectrometry.
Biochemical And Physiological Effects
Ammonium phenyldithiocarbamate has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases. It has also been studied for its potential to inhibit the growth of cancer cells and to enhance the immune system. However, further research is needed to fully understand the biochemical and physiological effects of Ammonium phenyldithiocarbamate.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ammonium phenyldithiocarbamate in lab experiments is its ability to form stable complexes with metal ions, which allows for accurate quantification of metal concentrations. Ammonium phenyldithiocarbamate is also relatively inexpensive and easy to synthesize. However, one limitation of using Ammonium phenyldithiocarbamate is its potential toxicity, which may affect the accuracy of the results. Additionally, Ammonium phenyldithiocarbamate may not be suitable for the analysis of certain metals due to its selectivity.
Future Directions
There are several future directions for the study of Ammonium phenyldithiocarbamate. One area of research is the development of new methods for the synthesis of Ammonium phenyldithiocarbamate and its derivatives. Another area of research is the investigation of the potential applications of Ammonium phenyldithiocarbamate in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Ammonium phenyldithiocarbamate and its potential toxicity. Overall, Ammonium phenyldithiocarbamate has a promising future in scientific research and has the potential to contribute to various fields, including medicine, environmental science, and analytical chemistry.
Conclusion
In conclusion, Ammonium phenyldithiocarbamate is a unique compound that has been extensively studied for its potential applications in various fields. Its ability to form stable complexes with metal ions makes it a popular choice for the analysis of metal concentrations in various samples. While further research is needed to fully understand the biochemical and physiological effects of Ammonium phenyldithiocarbamate, its potential applications in the treatment of various diseases and its promising future in scientific research make it an exciting area of study.
Synthesis Methods
Ammonium phenyldithiocarbamate can be synthesized through the reaction between ammonium hydroxide and carbon disulfide in the presence of phenylhydrazine. The reaction produces a yellow precipitate, which is then filtered and washed with water to obtain Ammonium phenyldithiocarbamate. The synthesis of Ammonium phenyldithiocarbamate is relatively simple and cost-effective, making it a popular choice for scientific research.
Scientific Research Applications
Ammonium phenyldithiocarbamate has been widely used in scientific research due to its ability to form stable complexes with metal ions. It is commonly used as a chelating agent to separate and quantify metal ions in various samples, including soil, water, and biological tissues. Ammonium phenyldithiocarbamate has also been used to determine the concentration of metals in food and beverages, as well as in the analysis of environmental pollutants.
properties
CAS RN |
1074-52-8 |
|---|---|
Product Name |
Ammonium phenyldithiocarbamate |
Molecular Formula |
C7H10N2S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
azanium;N-phenylcarbamodithioate |
InChI |
InChI=1S/C7H7NS2.H3N/c9-7(10)8-6-4-2-1-3-5-6;/h1-5H,(H2,8,9,10);1H3 |
InChI Key |
JSNKIZGODRFYMM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(S)[S-].[NH4+] |
SMILES |
C1=CC=C(C=C1)NC(=S)[S-].[NH4+] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)[S-].[NH4+] |
Other CAS RN |
1074-52-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



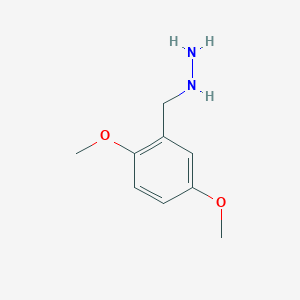

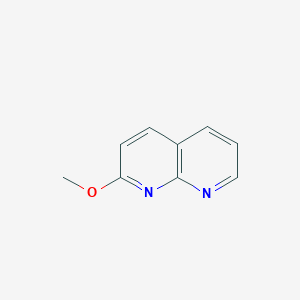
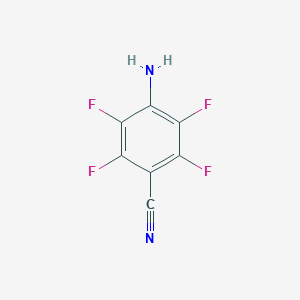
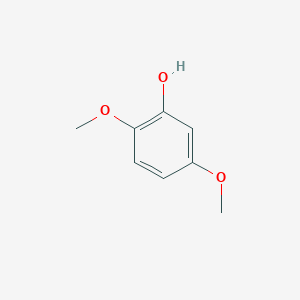
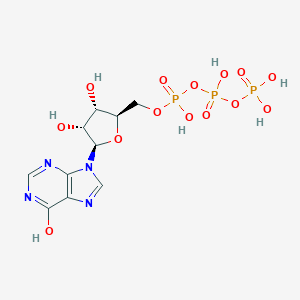
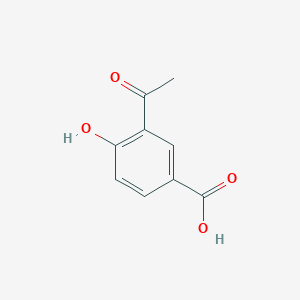
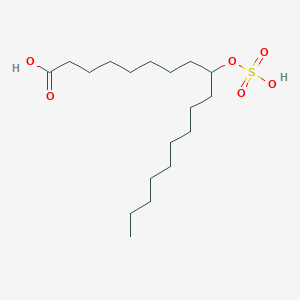
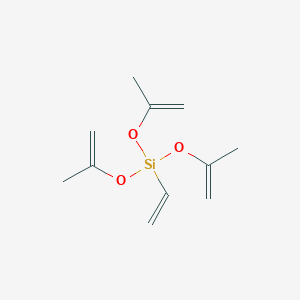
![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)
